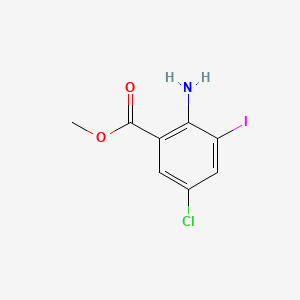

Methyl 2-amino-5-chloro-3-iodobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-chloro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDNWMZYPVQPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427312 | |

| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-84-5 | |

| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate

Abstract: Methyl 2-amino-5-chloro-3-iodobenzoate (CAS No. 289039-84-5) is a polysubstituted aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique trifunctionalized structure, featuring amino, chloro, and iodo groups alongside a methyl ester, renders it a versatile and highly reactive building block for the synthesis of complex heterocyclic systems and Active Pharmaceutical Ingredients (APIs).[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, analytical characterization, and critical applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Introduction: The Strategic Importance of a Polysubstituted Intermediate

In the landscape of modern pharmaceutical synthesis, the efficiency and novelty of a drug candidate's synthetic route are paramount.[3] The selection of starting materials and key intermediates is a critical decision point that influences scalability, cost, and the ability to generate diverse molecular libraries for structure-activity relationship (SAR) studies. This compound emerges as a strategic intermediate precisely because of the orthogonal reactivity of its substituents.

The aniline (2-amino) moiety serves as a classical nucleophile or a precursor to diazonium salts for Sandmeyer-type reactions.[4] The two distinct halogen atoms—chlorine at the 5-position and iodine at the 3-position—offer differential reactivity for metal-catalyzed cross-coupling reactions. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 3-position (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the 5-chloro position intact for subsequent transformations. This inherent selectivity is a cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.[5]

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety requirements is the foundation of its effective and safe utilization in a laboratory or manufacturing setting.

2.1. Core Properties

The key physicochemical data for this compound are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 289039-84-5 | [6][7][8][9][10] |

| Molecular Formula | C₈H₇ClINO₂ | [6][8][9] |

| Molecular Weight | 311.50 g/mol | [7][8][10] |

| Appearance | Solid, white to light brown crystalline powder | [7][11] |

| Melting Point | 66-70 °C | [9][12] |

| Purity | Typically ≥97% | [7] |

| Solubility | Soluble in common organic solvents like EtOAc, DCM, and Acetone. | |

| SMILES String | COC(=O)c1cc(Cl)cc(I)c1N | [7][8] |

| InChI Key | VTDNWMZYPVQPCN-UHFFFAOYSA-N | [7][12] |

2.2. Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.

-

Hazard Classification: Acute Toxicity, Oral (Category 2).[7][12]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat is mandatory.[7] Work should be conducted in a well-ventilated fume hood.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place (2°C - 8°C is recommended), protected from light, as the compound is noted to be light-sensitive.[6][8]

Synthesis and Mechanistic Rationale

The preparation of this compound typically involves the direct, regioselective iodination of a readily available precursor, Methyl 2-amino-5-chlorobenzoate. The choice of iodinating agent and solvent system is critical for achieving high yield and purity.

3.1. Recommended Synthetic Protocol: Electrophilic Iodination

A common and effective method utilizes N-Iodosuccinimide (NIS) as the iodinating agent. This protocol is analogous to the synthesis of similar bromo-iodo compounds.[11]

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid and quench any unreacted NIS.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), three times.

-

Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography if necessary.

Causality and Experimental Rationale:

-

Choice of Iodinating Agent (NIS): NIS is a mild and effective electrophilic iodinating agent. The electron-donating amino group (-NH₂) is a strong ortho-, para- director. Since the para- position is blocked by the chloro group, the electrophilic iodine (I⁺) is directed primarily to the ortho- position (C3), which is sterically unhindered.

-

Solvent System: Acetic acid is an excellent solvent for both the starting material and NIS, and its polar nature can help stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.

-

Work-up Procedure: The basic wash with NaHCO₃ is crucial to remove the acidic solvent and the succinimide byproduct, facilitating the isolation of the neutral organic product.

Applications in Drug Development & Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for building more complex molecules, particularly heterocyclic Active Pharmaceutical Ingredients (APIs).[1] Its structure is a gateway to a variety of potent and clinically relevant compounds. While direct biological activity of the title compound itself is not widely reported, its derivatives are of significant interest.

4.1. Key Synthetic Transformations and Applications

The distinct reactivity of the iodo and amino groups allows for a range of subsequent reactions.

-

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines). This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the C3 position.

-

Synthesis of Heterocycles: The compound is an excellent precursor for fused heterocyclic systems. For instance, after a Sonogashira coupling with a terminal alkyne, the resulting product can undergo an intramolecular cyclization (a domino reaction) involving the amino group to form complex indole derivatives.[15] Similarly, reactions involving the amino group can lead to the formation of benzothiazoles and other pharmacologically relevant scaffolds.[16][17]

-

Precursor to Other Intermediates: While this guide focuses on the methyl ester, related compounds like 2-amino-5-chlorobenzoic acid are known intermediates in the synthesis of drugs like diazepam.[18] The structural motifs present in the title compound are frequently found in molecules targeting protein kinases and other enzymes implicated in cancer and inflammatory diseases.[18]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a pre-packaged solution for overcoming common challenges in medicinal chemistry. Its trifunctionalized nature, characterized by orthogonally reactive sites, provides chemists with a reliable and versatile platform for the efficient, stepwise synthesis of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. calibrechem.com [calibrechem.com]

- 6. wwmponline.com [wwmponline.com]

- 7. 2-氨基-5-氯-3-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 289039-84-5 | FM69921 [biosynth.com]

- 9. CAS 289039-84-5 | 4658-M-X0 | MDL MFCD00673017 | this compound | SynQuest Laboratories [synquestlabs.com]

- 10. scbt.com [scbt.com]

- 11. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 12. 2-氨基-5-氯-3-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. aksci.com [aksci.com]

- 15. Buy Methyl 2-amino-3-iodobenzoate | 180161-60-8 [smolecule.com]

- 16. mdpi.com [mdpi.com]

- 17. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-chloro-3-iodobenzoate is a halogenated anthranilate derivative with significant potential as a versatile building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, reactivity, and potential applications. Detailed protocols for its synthesis and handling are also presented to facilitate its use in a research and development setting.

Chemical Identity and Physical Properties

This compound is a polysubstituted benzene derivative. The strategic placement of amino, chloro, iodo, and methyl ester functionalities on the aromatic ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 289039-84-5[1]

-

Molecular Formula: C₈H₇ClINO₂[1]

-

Molecular Weight: 311.50 g/mol

-

Chemical Structure:

-

SMILES: COC(=O)c1cc(Cl)cc(I)c1N

-

InChI: 1S/C8H7ClINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3

-

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 67-69 °C | [1] |

| Purity (typical) | ≥97% | [2] |

| Sensitivity | Light Sensitive | [1] |

Spectral Properties

Direct experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be reliably predicted based on the analysis of closely related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. Based on data for similar compounds, the following chemical shifts (in ppm, relative to TMS) can be anticipated:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Doublets or singlets |

| -NH₂ | 5.0 - 6.0 | Broad singlet |

| -OCH₃ | ~3.9 | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The anticipated chemical shifts are:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-I | 90 - 100 |

| Other Aromatic C | 110 - 140 |

| Methyl (-OCH₃) | 50 - 55 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300 - 3500 |

| C=O stretch (ester) | 1680 - 1720 |

| C-O stretch (ester) | 1200 - 1300 |

| C-Cl stretch | 700 - 800 |

| C-I stretch | 500 - 600 |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z ≈ 311, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

Reactivity and Synthesis

The reactivity of this compound is dictated by its array of functional groups. The amino group can act as a nucleophile, while the aromatic ring is susceptible to electrophilic substitution, although the presence of multiple deactivating groups (halogens and the ester) will influence the reaction conditions required. The carbon-iodine bond is a key site for cross-coupling reactions.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the direct iodination of Methyl 2-amino-5-chlorobenzoate. This approach is based on established methods for the halogenation of substituted anilines.

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

Materials:

-

Methyl 2-amino-5-chlorobenzoate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding 10% sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3 x volume of acetonitrile).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable precursor for the synthesis of various pharmaceutically active compounds.

Role as a Key Building Block

The presence of three different halogens (although one is part of the ester) and an amino group allows for selective and sequential chemical transformations. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents at the 3-position of the anthranilate core.

Potential in the Synthesis of Bioactive Molecules

Substituted anthranilates are core structures in numerous approved drugs. For instance, the closely related compound, Methyl 2-amino-5-chlorobenzoate, is a key intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist used to treat hyponatremia.[3] This highlights the potential of this compound to serve as a starting material for the development of novel therapeutics. The additional iodine atom provides a handle for further molecular elaboration, potentially leading to new drug candidates with improved efficacy or pharmacokinetic properties. The compound may also find applications in the synthesis of agrochemicals and organic electronic materials.[3]

Caption: Potential drug development pathway utilizing the subject compound.

Safety and Handling

Given the presence of multiple halogen atoms and its classification as an amine, appropriate safety precautions must be taken when handling this compound.

-

Hazard Classification: Based on data for similar compounds, it is expected to be toxic if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]

Conclusion

This compound is a chemical intermediate with considerable potential for use in advanced organic synthesis. Its unique substitution pattern provides a versatile platform for the construction of complex molecules, particularly in the field of pharmaceutical research and development. While direct experimental data for some of its properties are limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds.

References

Methyl 2-amino-5-chloro-3-iodobenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a polysubstituted aromatic compound belonging to the anthranilate family. Its unique structural arrangement, featuring amino, chloro, iodo, and methyl ester functional groups, makes it a highly valuable and versatile intermediate in advanced organic synthesis. The strategic placement of these groups on the benzene ring allows for a range of selective chemical transformations, positioning this molecule as a critical building block for complex targets in pharmaceutical and materials science research. The presence of a reactive iodine atom facilitates cross-coupling reactions, while the amino group and ester provide sites for amidation and hydrolysis, respectively. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, key applications, and essential safety and handling procedures.

Physicochemical and Structural Properties

The reactivity and utility of this compound are directly derived from its structural and chemical properties. The electron-donating amino group strongly activates the ring towards electrophilic substitution, while the electron-withdrawing halogen and ester groups modulate this reactivity.

Key Properties Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClINO₂ | [1][2][3] |

| Molecular Weight | 311.50 g/mol | [1][4][5] |

| CAS Number | 289039-84-5 | [3][6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-5-chloro-3-iodobenzoic acid methyl ester, Methyl 3-iodo-5-chloroanthranilate | [3][6] |

| Appearance | Solid | [3] |

| Melting Point | 66-70 °C | [3][5] |

| Sensitivity | Light sensitive | [3][6] |

| InChI Key | VTDNWMZYPVQPCN-UHFFFAOYSA-N |

The molecule's true value lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond is the most labile site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to constructing complex molecular scaffolds.[7][8] The amine and ester functionalities offer classical handles for building peptide-like linkages or modifying solubility and polarity.

Synthesis Protocol and Mechanistic Insight

The preparation of this compound is typically achieved through electrophilic aromatic substitution on a readily available precursor, Methyl 2-amino-5-chlorobenzoate.

Experimental Protocol: Synthesis via Electrophilic Iodination

This procedure is based on established methods for the iodination of activated aromatic rings.[9]

Objective: To synthesize this compound by direct iodination of Methyl 2-amino-5-chlorobenzoate.

Materials:

-

Methyl 2-amino-5-chlorobenzoate

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-5-chlorobenzoate (1.0 equivalent) in glacial acetic acid.

-

Reagent Addition: To this solution, add N-Iodosuccinimide (1.05 to 1.1 equivalents) portion-wise at room temperature while stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Causality and Mechanism

The choice of N-Iodosuccinimide (NIS) as the iodinating agent is critical. NIS provides an electrophilic iodine source (I⁺) suitable for reacting with the electron-rich aromatic ring. Acetic acid serves as a polar protic solvent that can facilitate the reaction without competing with the substrate.

The regioselectivity of the reaction is dictated by the directing effects of the substituents. The amino group (-NH₂) is a powerful activating, ortho, para-director. The chloro group (-Cl) is a deactivating, yet also ortho, para-director. The position ortho to the highly activating amino group (C3) is the most nucleophilic and therefore the primary site of electrophilic attack by the iodine.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The strategic arrangement of reactive sites makes this compound a powerful tool for medicinal chemists and materials scientists.

-

Pharmaceutical Synthesis: As a versatile starting material, it is invaluable in the synthesis of Active Pharmaceutical Ingredients (APIs).[10] The C-I bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures or the introduction of alkynyl groups, which are common motifs in modern drugs such as kinase inhibitors. The related compound, 2-chloro-5-iodobenzoic acid, is a key intermediate in the development of anti-diabetic drugs.

-

Drug Discovery Scaffold: The molecule can be used to generate libraries of diverse compounds for high-throughput screening. Different functionalities can be selectively introduced at the iodo, amino, and ester positions to explore the structure-activity relationship (SAR) of a new drug candidate.

-

Materials Science: Halogenated aromatic compounds are precursors to novel organic electronic materials.[8] Polymerization or modification of this molecule can lead to the development of materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and sensors.[7]

Caption: Versatility as a synthetic intermediate in R&D.

Safety, Handling, and Storage

Due to its toxicological profile, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statement | H300: Fatal if swallowed |

| Precautionary Codes | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |

Data sourced from Sigma-Aldrich safety information.

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

-

Respiratory Protection: For operations that may generate dust, use a P2 (EN 143) respirator cartridge or equivalent.

-

-

Handling: Avoid formation of dust and aerosols.[12] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] Protect from light.[5] Keep away from incompatible materials such as strong oxidizing agents.[13]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its carefully orchestrated array of functional groups provides a platform for synthetic chemists to build molecular complexity with precision and control. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential to unlocking its full potential in developing next-generation technologies and therapeutics.

References

- 1. biocompare.com [biocompare.com]

- 2. METHYL 4-AMINO-2-CHLORO-5-IODOBENZOATE | CymitQuimica [cymitquimica.com]

- 3. 289039-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 289039-84-5 | FM69921 [biosynth.com]

- 6. wwmponline.com [wwmponline.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methyl 2-amino-5-chloro-3-iodobenzoate structure and IUPAC name

An In-depth Technical Guide to Methyl 2-amino-5-chloro-3-iodobenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, iodo, methyl ester) groups on a benzene scaffold makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed, proposed synthesis protocol. Furthermore, we explore its current and potential applications as a key building block in the development of complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and novel organic materials.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a technical understanding of this valuable compound.

Chemical Identity and Structure Elucidation

A precise understanding of a molecule's identity is the foundation of all subsequent research and application. This section details the formal nomenclature, structure, and fundamental properties of this compound.

IUPAC Nomenclature and CAS Registration

-

Systematic (IUPAC) Name: this compound

-

Common Synonyms:

Molecular Structure

The compound has a molecular formula of C₈H₇ClINO₂.[5][6][7] The core structure is a benzene ring substituted with five different functional groups. The relative positions of these groups are critical to the molecule's reactivity and utility. The amino and methyl ester groups are positioned ortho to each other, a classic anthranilate arrangement. The halogen atoms, chloro and iodo, occupy the C5 and C3 positions, respectively.

(Image generated based on IUPAC name and SMILES string)

(Image generated based on IUPAC name and SMILES string)

Physicochemical Properties

The physical and chemical properties of the compound are summarized in the table below. It is a solid at room temperature and is noted to be light-sensitive, which necessitates proper storage conditions to prevent degradation.[3][6]

| Property | Value | Source(s) |

| Molecular Weight | 311.50 g/mol | [4][5] |

| Appearance | Solid | [4][6] |

| Melting Point | 66-70 °C | [6] |

| Molecular Formula | C₈H₇ClINO₂ | [6] |

| Purity (Commercial) | ≥97% | [4][7] |

| Sensitivity | Light Sensitive | [3][6] |

| Storage Temperature | 2-8°C, protect from light | [1][6] |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the Carbon-Iodine bond. This suggests an electrophilic iodination of a readily available precursor, methyl 2-amino-5-chlorobenzoate .

Rationale: The directing effects of the substituents on the precursor ring are key to this strategy's success. The amino group (-NH₂) is a powerful activating, ortho-, para- director. The methyl ester (-CO₂CH₃) and chloro (-Cl) groups are deactivating, meta- directors. The C3 position is ortho to the highly activating amino group and meta to the deactivating groups, making it the most electronically favorable site for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective source of the electrophilic iodine (I⁺) for this type of transformation.

Proposed Laboratory Synthesis Protocol

Reaction: Iodination of Methyl 2-amino-5-chlorobenzoate

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyl 2-amino-5-chlorobenzoate (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as acetonitrile or dichloromethane (approx. 5-10 mL per gram of starting material). Stir at room temperature until all solid has dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in portions over 15 minutes.

-

Experimental Insight: Portion-wise addition helps control any potential exotherm and ensures a smooth reaction. Using a slight excess of NIS drives the reaction to completion.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is light-sensitive and should be protected by wrapping the flask in aluminum foil. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₈) to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, this compound.

-

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect two aromatic proton signals, likely appearing as singlets or narrow doublets (due to meta-coupling). Also, distinct singlets for the methyl ester protons (~3.9 ppm) and the broad singlet for the amino protons (~4-5 ppm).

-

¹³C NMR: Expect signals for all 8 unique carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 311, with a characteristic isotopic pattern for one chlorine atom.

-

IR Spectroscopy: Key stretches should be visible for N-H bonds (around 3300-3500 cm⁻¹), the carbonyl C=O of the ester (around 1700-1730 cm⁻¹), and C-O bonds.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Development

The strategic placement of three different halogen atoms and two reactive functional groups makes this compound a highly valuable and versatile building block.

Pharmaceutical Intermediate

This compound serves as a key starting material for creating more complex molecules for drug discovery.[2] The differential reactivity of the C-I and C-Cl bonds allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is significantly more reactive in palladium-catalyzed couplings than the C-Cl bond, enabling chemists to introduce a substituent at the C3 position while leaving the C5 chloro-substituent intact for a subsequent, different coupling reaction.

One report suggests the compound has potential as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting prostaglandin production and may also prevent the formation of new blood vessels in cancer cells (anti-angiogenic activity).[1]

Agrochemical Synthesis

The anthranilate scaffold is present in a number of modern insecticides. The synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a closely related analogue, is a critical step in the production of potent insecticides.[10] By extension, this compound is a valuable intermediate for developing new agrochemicals, where the halogenated structure can be modified to target specific pests or diseases with high efficacy.[2]

Materials Science

Halogenated aromatic compounds are precursors for developing novel organic electronic materials and functional polymers.[2] The electronic properties imparted by the halogen substituents are crucial for tuning the performance of these advanced materials in applications such as organic light-emitting diodes (OLEDs), sensors, and specialized coatings.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Hazard Classification: Acutely toxic if swallowed (Oral).[4] It is also classified as an irritant.[6]

-

GHS Pictogram: GHS06 (Skull and Crossbones)[4]

-

Signal Word: Danger[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Operations should be conducted in a well-ventilated fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1][6] The compound is light-sensitive and must be protected from light to prevent degradation.[1][3][6]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated and versatile platform for chemical innovation. Its well-defined structure and predictable reactivity empower scientists to construct complex molecular architectures for applications spanning from life-saving pharmaceuticals to advanced functional materials. The synthetic protocol and technical data provided in this guide offer a solid foundation for researchers looking to leverage the unique properties of this compound in their work.

References

- 1. This compound | 289039-84-5 | FM69921 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. wwmponline.com [wwmponline.com]

- 4. This compound 97 289039-84-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 289039-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. biocompare.com [biocompare.com]

- 8. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Methyl 2-amino-5-chloro-3-iodobenzoate physical properties melting point

An In-Depth Technical Guide to the Physical Properties and Melting Point Determination of Methyl 2-amino-5-chloro-3-iodobenzoate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of this compound, with a primary focus on its melting point. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of melting point determination as a critical parameter for compound identification and purity assessment. A detailed, field-proven experimental protocol for accurate melting point measurement is provided, accompanied by explanatory insights into the causality of each step.

Introduction to this compound

This compound is a halogenated aromatic compound belonging to the family of aminobenzoic acid esters. Its multifaceted structure, featuring amino, chloro, and iodo substituents on a methyl benzoate core, makes it a valuable intermediate in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules, particularly in the development of novel pharmaceutical agents and other specialized chemical products. Given its role as a building block, ensuring the purity and identity of this compound is paramount, for which the melting point serves as a fundamental and accessible criterion.

Physicochemical Properties

The physical and chemical characteristics of a compound are essential for its handling, application, and integration into synthetic pathways. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 289039-84-5 | [1] |

| Molecular Formula | C₈H₇ClINO₂ | [1][2][3] |

| Molecular Weight | 311.50 g/mol | [2][3] |

| Melting Point | 66-69°C | [1][3] |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

| Sensitivity | Light Sensitive | [1] |

| Storage | 2°C - 8°C, protect from light | [3] |

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. This physical constant is a cornerstone of chemical analysis for two primary reasons:

-

Identification: Every pure crystalline compound has a characteristic and reproducible melting point. This value can be compared against literature or reference data to confirm the identity of a substance.

-

Purity Assessment: The presence of even small amounts of soluble impurities will typically cause a depression of the melting point and a broadening of the melting range.[4] This phenomenon, known as melting point depression, occurs because the impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces holding the structure together.[4] Therefore, a sharp melting point close to the literature value is a strong indicator of high purity.

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of this compound using a digital melting point apparatus (e.g., Mel-Temp). This method is a self-validating system when performed with care, providing reliable and reproducible results.

Materials and Equipment

-

This compound sample

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Spatula

-

Watch glass

Step-by-Step Methodology

Step 1: Sample Preparation

-

Rationale: A finely powdered, homogeneous sample ensures uniform heat transfer and packing within the capillary tube, leading to a more accurate and sharp melting point reading.

-

Procedure: Place a small amount of the crystalline sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[5]

Step 2: Packing the Capillary Tube

-

Rationale: Proper packing is crucial. The sample must be densely packed to a small height to ensure it heats uniformly with the apparatus's heating block. An excessive amount of sample will lead to a broader melting range.

-

Procedure:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.[6]

-

Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[4]

-

To achieve a densely packed sample, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 2-3 feet) onto the benchtop. The impact will compact the powder.[6]

-

Repeat until the sample is packed to a height of 1-2 mm.[4][7]

-

Step 3: Determination of Melting Point

-

Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid initial heating provides an approximate range, while a slow, controlled ramp rate through the actual melting phase is essential for an accurate reading. A rate of 1-2°C per minute is standard for precise measurements.[7]

-

Procedure:

-

Rapid (Crude) Measurement: If the approximate melting point is unknown, first perform a quick determination. Set a fast ramp rate (e.g., 10-20°C/minute) and record the approximate temperature range where melting occurs.[5]

-

Accurate Measurement: Allow the apparatus to cool at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample.

-

Set the plateau temperature on the apparatus to about 5-10°C below the expected melting point.[5]

-

Insert the capillary tube into the heating block.

-

Set the ramp rate to a slow value (1-2°C/minute).[7]

-

Observe the sample through the magnifying lens. Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal melts and the entire sample is a clear liquid.

-

-

The melting point is reported as the range T₁ - T₂. For a pure sample of this compound, this should be a sharp range within the literature value of 66-69°C.

-

Step 4: Confirmatory Mixed Melting Point (Optional but Recommended)

-

Rationale: This technique definitively confirms the identity of the unknown sample. If the unknown and the known compound are identical, the melting point of the mixture will be sharp and undepressed. If they are different, the melting point will be significantly depressed and broadened.[6][7]

-

Procedure:

-

Obtain an authentic, pure sample of this compound.

-

Thoroughly mix and grind together approximately equal amounts of your sample and the authentic sample.

-

Determine the melting point of this mixture using the accurate measurement protocol described above.

-

If no depression or broadening of the melting range is observed, the identity of your sample is confirmed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of this compound, documented as 66-69°C, is a critical physical property for its identification and quality control in research and development settings.[1][3] The experimental protocol detailed herein provides a robust and self-validating method for accurately determining this value. By adhering to principles of careful sample preparation and controlled heating rates, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

Spectroscopic Characterization of Methyl 2-amino-5-chloro-3-iodobenzoate: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-amino-5-chloro-3-iodobenzoate, both ¹H and ¹³C NMR are indispensable.

Theoretical Framework

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups (like halogens and the ester group) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like the amino group) shield protons, shifting them upfield. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing information on the connectivity of the molecule.

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid sample like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; the compound must be fully soluble.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C. A proton-decoupled pulse sequence is typically used.

-

Predicted Spectroscopic Data and Interpretation

As experimental spectra are unavailable, predicted data is presented below. These predictions are based on established NMR prediction algorithms and analysis of similar compounds.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet | 1H | H-6 | Deshielded by the adjacent iodine and the ester group. |

| ~7.3 - 7.5 | Doublet | 1H | H-4 | Deshielded by the adjacent chlorine atom. |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and is often broad due to quadrupole effects and exchange. |

| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~167 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~148 | C-2 | Attached to the electron-donating amino group. |

| ~138 | C-4 | Attached to the electronegative chlorine atom. |

| ~135 | C-6 | Attached to the electronegative iodine atom. |

| ~120 | C-5 | Influenced by the adjacent chlorine. |

| ~115 | C-1 | Attached to the ester group. |

| ~90 | C-3 | Attached to the highly electronegative iodine, causing a significant upfield shift. |

| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Theoretical Framework

Different types of chemical bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of functional groups such as N-H (from the amino group), C=O (from the ester), C-O, C-N, C-H (aromatic and aliphatic), and C-halogen bonds.

Experimental Protocol: FTIR Analysis

For a solid sample, one of the following preparation methods is typically used:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder for analysis.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method is often quicker and requires less sample preparation.

-

Predicted Spectroscopic Data and Interpretation

Based on the functional groups present in this compound and data from similar aromatic amines and benzoates, the following IR absorption bands are expected.[3][4][5]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | N-H stretch | Amino (-NH₂) | Medium (two bands) |

| ~3050 | C-H stretch | Aromatic | Medium |

| ~2950 | C-H stretch | Methyl (-OCH₃) | Medium |

| ~1700 | C=O stretch | Ester | Strong |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O stretch | Ester | Strong |

| ~1300 | C-N stretch | Aromatic Amine | Medium |

| 800-600 | C-Cl stretch | Aryl Halide | Strong |

| 700-500 | C-I stretch | Aryl Halide | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and then bombarded with high-energy electrons. This process removes an electron from the molecule, creating a positively charged molecular ion (M⁺•). The molecular ion can then fragment into smaller, charged species. The pattern of these fragments is often unique to the molecule and can be used to deduce its structure. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, will result in characteristic isotopic patterns in the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid, or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and ionized in an electron ionization source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Spectroscopic Data and Interpretation

The expected mass spectrum of this compound would exhibit a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Rationale |

| 311/313 | [M]⁺• | Molecular ion peak. The M+2 peak with approximately one-third the intensity of the M peak is expected due to the presence of the chlorine-37 isotope. |

| 280/282 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 184/186 | [M - I]⁺ | Loss of the iodine radical. |

| 154 | [M - I - Cl]⁺ | Loss of both halogen atoms. |

The fragmentation of halogenated aromatic compounds can be complex, and other fragments are possible. The presence of the iodine atom will likely lead to a prominent peak at m/z 127 corresponding to I⁺.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach employing NMR, IR, and MS techniques. While experimental data is not currently available, this guide provides a robust framework for its characterization based on established principles, detailed protocols, and predictive data. The combined information from these techniques would allow for an unambiguous confirmation of the compound's structure and purity, which is essential for its application in any scientific context.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Methyl 2-Amino-5-Chloro-3-Iodobenzoate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of methyl 2-amino-5-chloro-3-iodobenzoate, a key intermediate in pharmaceutical and specialized chemical synthesis.[1] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, optimize purification processes, and develop suitable formulation strategies. This document will delve into the theoretical principles governing its solubility, provide a robust experimental framework for its quantitative determination, and discuss the practical implications of these findings.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS No. 289039-84-5) is a polysubstituted aromatic compound with the molecular formula C₈H₇ClINO₂ and a molecular weight of 311.50 g/mol .[2][3][4] Its structure, featuring a methyl ester, an amino group, and two different halogen substituents on a benzene ring, presents a unique combination of functional groups that dictate its physical and chemical properties, most notably its solubility.

The presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo, and methyl ester) groups influences the molecule's polarity and its capacity for intermolecular interactions. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors.[5][6] These characteristics suggest a nuanced solubility profile that will be explored in detail in this guide. The compound is a solid at room temperature, with a melting point in the range of 67-69°C.[7]

Theoretical Principles of Solubility: A Predictive Analysis

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5] The polarity of this compound is complex due to its multiple functional groups.

Molecular Structure and Polarity

The diagram below illustrates the key structural features of this compound that influence its solubility.

Caption: Molecular structure of this compound.

The presence of the polar amino (-NH₂) and methyl ester (-COOCH₃) groups, capable of hydrogen bonding, suggests potential solubility in polar solvents. However, the large, nonpolar aromatic ring and the bulky halogen substituents (Cl and I) contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents. The overall solubility in a given solvent will therefore be a balance of these competing factors.

Predicted Solubility Profile

Based on its structure, we can predict the following solubility trends:

-

High Solubility: In moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar functional groups without the high energy cost of disrupting a strong hydrogen-bonding network like that in water.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol. While these solvents can hydrogen bond with the solute, the nonpolar regions of the molecule may limit extensive solvation.

-

Low Solubility: In highly nonpolar solvents like hexane and cyclohexane. The polar functional groups will hinder dissolution in these lipophilic media.

-

Very Low Solubility: In water. Despite the presence of hydrogen-bonding groups, the large, nonpolar aromatic core and heavy halogen atoms are expected to make the compound sparingly soluble in aqueous solutions.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of this compound, a robust and reproducible experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][8]

Materials and Equipment

-

This compound (≥98% purity)

-

A range of organic solvents (analytical grade or higher) with varying polarities (see Table 1)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Supersaturated Mixtures: Add an excess amount of solid this compound to a known volume of each selected organic solvent in a series of sealed vials. The excess solid ensures that the resulting solution is saturated.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method. A standard calibration curve of the compound in each solvent must be prepared to accurately determine the concentration.

-

Calculation of Solubility: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or g/L.

Data Presentation and Discussion

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Solvent Properties and Predicted Solubility

The following table provides a curated list of solvents with their relative polarities and the predicted solubility of this compound.

| Solvent | Relative Polarity | Predicted Solubility |

| n-Hexane | 0.009 | Low |

| Toluene | 0.099 | Moderate |

| Diethyl Ether | 0.117 | Moderate |

| Dichloromethane | 0.309 | High |

| Acetone | 0.355 | High |

| Ethyl Acetate | 0.228 | High |

| Isopropanol | 0.546 | Moderate |

| Ethanol | 0.654 | Moderate |

| Methanol | 0.762 | Moderate |

| Acetonitrile | 0.460 | High |

| Dimethyl Sulfoxide (DMSO) | 0.444 | High |

| Water | 1.000 | Very Low |

Relative polarity values are from various sources and are intended for comparative purposes.[2][9]

Interpretation of Results

The experimentally determined solubility values would be expected to generally align with the predictions based on the "like dissolves like" principle. High solubility in solvents like dichloromethane, acetone, and ethyl acetate would be attributed to favorable dipole-dipole interactions. Moderate solubility in alcohols would reflect a balance between hydrogen bonding with the polar groups and the energetic cost of solvating the nonpolar regions of the molecule. The low solubility in nonpolar solvents like hexane would confirm the significant influence of the polar functional groups.

Conclusion and Practical Implications

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from theoretical predictions to a detailed experimental protocol for its quantitative determination. A thorough understanding of its solubility profile is paramount for its effective use in research and development.

The choice of solvent will have a direct impact on:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.

-

Formulation: In drug development, solubility in various excipients and solvent systems is a critical determinant of a drug's bioavailability and manufacturability.

By following the principles and protocols outlined in this guide, researchers can make informed decisions regarding the handling and application of this compound, ultimately leading to more efficient and successful scientific outcomes.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. drugfuture.com [drugfuture.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

Safety and handling of Methyl 2-amino-5-chloro-3-iodobenzoate

An In-depth Technical Guide on the Safe Handling and Management of Methyl 2-amino-5-chloro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Scientist's Responsibility

This compound is a substituted aromatic amine, a class of molecules pivotal to the synthesis of novel pharmaceutical compounds and advanced materials. Its trifunctionalized structure—bearing amino, chloro, and iodo groups—offers versatile reaction handles for medicinal chemists. However, this chemical complexity also introduces significant safety considerations. This guide is crafted from the perspective of a senior application scientist, moving beyond a simple recitation of safety data to instill a deep, causal understanding of the risks and the rationale behind each safety protocol. Our objective is to empower researchers to work confidently and safely, transforming potential hazards into manageable risks through scientific integrity and expert practice.

Section 1: The Chemico-Hazard Profile of this compound

To handle a chemical responsibly, one must first understand its intrinsic nature. The hazard profile of this compound is dictated by its structure and physical properties.

GHS Hazard Classification: Decoding the Risks

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For this compound, the key classifications demand our utmost attention.[1][2]

-

Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed. [2] This is the most severe warning. The combination of halogens and an amino group on a benzene ring can interfere with fundamental biological processes upon ingestion.

-

Skin Irritation (Category 2): H315 - Causes skin irritation. [3] Halogenated aromatics can defat the skin and cause inflammatory responses.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation. [3] The crystalline, dusty nature of the solid can lead to mechanical and chemical irritation of the eyes.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation. [3] Fine powders can be easily inhaled, irritating the mucosal linings of the respiratory tract.

-

Hazardous to the Aquatic Environment, Long-term (Category 2): H411 - Toxic to aquatic life with long lasting effects. [3] The persistence of halogenated compounds in the environment necessitates stringent disposal protocols.

Key Physicochemical Data

This data is essential for designing safe experiments and for emergency planning.

| Property | Value | Rationale for Safety Concern |

| Molecular Formula | C₈H₇ClINO₂ | The presence of heavy atoms (Iodine, Chlorine) contributes to its toxicity and environmental persistence. |

| Molecular Weight | 311.50 g/mol [1] | A higher molecular weight solid is less likely to be volatile, but fine dust can be easily aerosolized. |

| Appearance | Solid[1][2] | As a solid, the primary exposure risk is through inhalation of dust and direct skin/eye contact. |

| Melting Point | 66-70 °C[4] | This relatively low melting point means it could melt on hot equipment, potentially increasing exposure risks. |

| Incompatibilities | Strong oxidizing agents[1] | The amino group can be readily oxidized, leading to potentially vigorous or explosive reactions. |

| Decomposition Products | Carbon oxides, Nitrogen oxides, Hydrogen chloride, Hydrogen iodide[1] | Thermal decomposition or combustion releases highly toxic and corrosive gases. |

Section 2: The Self-Validating Safety System: Protocols and Procedures

A robust safety protocol is a self-validating system; each step is designed to prevent failure in the next. This section details the practical implementation of safety, grounded in the "why" behind each action.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not PPE, but the environment you control.

-

Chemical Fume Hood: All manipulations of this compound solid must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust and prevent inhalation, the most likely route of accidental exposure.

-

Ventilation: Ensure the laboratory has a high rate of air exchange. This dilutes any fugitive emissions that might escape primary containment.

-

Proximity of Safety Equipment: An eyewash station and a safety shower must be located within a 10-second, unobstructed travel distance from the fume hood.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential, but it is the final barrier between you and the chemical. Its selection must be deliberate.[2]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must also be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[1][2]

-

Hand Protection: Use nitrile or neoprene gloves. Given the compound's classification, double-gloving is strongly recommended. The outer glove absorbs the initial contamination, while the inner glove protects the skin during the de-gloving process. Inspect gloves for any signs of degradation before and during use.

-

Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to minimize skin exposure.[1]

-

Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a type P2 (or N95 for solids) cartridge is required.[1][2]

Safe Handling and Storage Workflow

The following workflow is designed to minimize risk at every stage of the experimental process.

Caption: A logical workflow for minimizing exposure during experimental procedures.

Storage and Stability

Proper storage is crucial for both safety and maintaining the chemical's purity.

-

Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][3]

-

Light Sensitivity: Some sources indicate the compound is light-sensitive.[4][5] Therefore, storing it in an amber vial or a dark cabinet is a prudent measure to prevent photodegradation.

-

Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents.[1][3]

Section 3: Emergency Protocols: A Validated Response Plan

In the event of an incident, a clear, practiced response is critical.

Spill Response Protocol

-

Minor Spill (<1g, contained in fume hood):

-

Alert Colleagues: Inform others in the lab.

-

Ensure PPE: Don respiratory protection if not already worn.

-

Containment: Use dry cleanup procedures. Do NOT use air hoses.[3] Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Collection: Carefully sweep the material into a sealable, labeled hazardous waste container.[3]

-

Decontamination: Wipe the area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the waste container.

-

-

Major Spill (>1g or outside of fume hood):

First-Aid Measures: Immediate Actions

The following actions should be taken immediately while awaiting professional medical assistance.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: FATAL IF SWALLOWED. Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate and urgent medical attention. Show the Safety Data Sheet to the medical personnel.[3]

Section 4: Waste Disposal and Environmental Stewardship

As scientists, our responsibility extends to protecting the environment.

Disposal Protocol

-

Collection: All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Labeling: The label must include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").

-

Disposal: The waste must be disposed of through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain. [3]

Caption: Decision workflow for proper hazardous waste segregation and disposal.

References

- 1. aksci.com [aksci.com]

- 2. This compound 97 289039-84-5 [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. wwmponline.com [wwmponline.com]